molecular formula C2H4O2<br>HCOOCH3<br>C2H4O2 B043022 Methyl formate CAS No. 107-31-3

Methyl formate

Cat. No. B043022
CAS RN: 107-31-3
M. Wt: 60.05 g/mol
InChI Key: TZIHFWKZFHZASV-UHFFFAOYSA-N
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Patent
US05618953

Procedure details

The procedure in Example 3 (3) was repeated to proceed with heating stirring reaction except that in place of 180 g of methyl formate and 96 g of methanol, 200 g of methanol was charged in the autoclave and carbon monoxide was pressurized into the autoclave so as to maintain the internal pressure at 40 kg/cm2G. After the temperature of the content in the autoclave reached 60° C., carbon monoxide was fed in the autoclave so as to maintain the internal pressure at 40 kg/cm2G to proceed with the reaction for 3 hours. Subsequently, the content therein was cooled, internal pressure was gradually lowered to atmospheric pressure, and the reaction product was taken out. As a result of analysis therefor, the conversion of methyl 3-carbamoylisobutyrate was 81.4% and there were obtained dimethyl methylsuccinate at a selectivity of 95.7% and formamide at a selectivity of 94.4%, each based on the reacted methyl 3-carbamoylisobutyrate.
[Compound]
Name
Example 3 ( 3 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
180 g
Type
reactant
Reaction Step Two
Quantity
200 g
Type
solvent
Reaction Step Two
Quantity
96 g
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH:1]([O:3][CH3:4])=[O:2].[C]=O.[C:7]([CH2:10][CH:11](C)[C:12]([O:14][CH3:15])=[O:13])(=[O:9])[NH2:8]>CO>[CH3:7][CH:10]([CH2:11][C:12]([O:14][CH3:15])=[O:13])[C:1]([O:3][CH3:4])=[O:2].[CH:7]([NH2:8])=[O:9] |^3:4|

Inputs

Step One
Name
Example 3 ( 3 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
180 g
Type
reactant
Smiles
C(=O)OC
Name
Quantity
200 g
Type
solvent
Smiles
CO
Name
Quantity
96 g
Type
solvent
Smiles
CO
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[C]=O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[C]=O
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(N)(=O)CC(C(=O)OC)C

Conditions

Stirring
Type
CUSTOM
Details
stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
with heating
TEMPERATURE
Type
TEMPERATURE
Details
to maintain the internal pressure at 40 kg/cm2G
CUSTOM
Type
CUSTOM
Details
reached 60° C.
TEMPERATURE
Type
TEMPERATURE
Details
to maintain the internal pressure at 40 kg/cm2G
CUSTOM
Type
CUSTOM
Details
to proceed with the reaction for 3 hours
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
Subsequently, the content therein was cooled
CUSTOM
Type
CUSTOM
Details
As a result of analysis

Outcomes

Product
Name
Type
product
Smiles
CC(C(=O)OC)CC(=O)OC
Name
Type
product
Smiles
C(=O)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05618953

Procedure details

The procedure in Example 3 (3) was repeated to proceed with heating stirring reaction except that in place of 180 g of methyl formate and 96 g of methanol, 200 g of methanol was charged in the autoclave and carbon monoxide was pressurized into the autoclave so as to maintain the internal pressure at 40 kg/cm2G. After the temperature of the content in the autoclave reached 60° C., carbon monoxide was fed in the autoclave so as to maintain the internal pressure at 40 kg/cm2G to proceed with the reaction for 3 hours. Subsequently, the content therein was cooled, internal pressure was gradually lowered to atmospheric pressure, and the reaction product was taken out. As a result of analysis therefor, the conversion of methyl 3-carbamoylisobutyrate was 81.4% and there were obtained dimethyl methylsuccinate at a selectivity of 95.7% and formamide at a selectivity of 94.4%, each based on the reacted methyl 3-carbamoylisobutyrate.
[Compound]
Name
Example 3 ( 3 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
180 g
Type
reactant
Reaction Step Two
Quantity
200 g
Type
solvent
Reaction Step Two
Quantity
96 g
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH:1]([O:3][CH3:4])=[O:2].[C]=O.[C:7]([CH2:10][CH:11](C)[C:12]([O:14][CH3:15])=[O:13])(=[O:9])[NH2:8]>CO>[CH3:7][CH:10]([CH2:11][C:12]([O:14][CH3:15])=[O:13])[C:1]([O:3][CH3:4])=[O:2].[CH:7]([NH2:8])=[O:9] |^3:4|

Inputs

Step One
Name
Example 3 ( 3 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
180 g
Type
reactant
Smiles
C(=O)OC
Name
Quantity
200 g
Type
solvent
Smiles
CO
Name
Quantity
96 g
Type
solvent
Smiles
CO
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[C]=O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[C]=O
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(N)(=O)CC(C(=O)OC)C

Conditions

Stirring
Type
CUSTOM
Details
stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
with heating
TEMPERATURE
Type
TEMPERATURE
Details
to maintain the internal pressure at 40 kg/cm2G
CUSTOM
Type
CUSTOM
Details
reached 60° C.
TEMPERATURE
Type
TEMPERATURE
Details
to maintain the internal pressure at 40 kg/cm2G
CUSTOM
Type
CUSTOM
Details
to proceed with the reaction for 3 hours
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
Subsequently, the content therein was cooled
CUSTOM
Type
CUSTOM
Details
As a result of analysis

Outcomes

Product
Name
Type
product
Smiles
CC(C(=O)OC)CC(=O)OC
Name
Type
product
Smiles
C(=O)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05618953

Procedure details

The procedure in Example 3 (3) was repeated to proceed with heating stirring reaction except that in place of 180 g of methyl formate and 96 g of methanol, 200 g of methanol was charged in the autoclave and carbon monoxide was pressurized into the autoclave so as to maintain the internal pressure at 40 kg/cm2G. After the temperature of the content in the autoclave reached 60° C., carbon monoxide was fed in the autoclave so as to maintain the internal pressure at 40 kg/cm2G to proceed with the reaction for 3 hours. Subsequently, the content therein was cooled, internal pressure was gradually lowered to atmospheric pressure, and the reaction product was taken out. As a result of analysis therefor, the conversion of methyl 3-carbamoylisobutyrate was 81.4% and there were obtained dimethyl methylsuccinate at a selectivity of 95.7% and formamide at a selectivity of 94.4%, each based on the reacted methyl 3-carbamoylisobutyrate.
[Compound]
Name
Example 3 ( 3 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
180 g
Type
reactant
Reaction Step Two
Quantity
200 g
Type
solvent
Reaction Step Two
Quantity
96 g
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH:1]([O:3][CH3:4])=[O:2].[C]=O.[C:7]([CH2:10][CH:11](C)[C:12]([O:14][CH3:15])=[O:13])(=[O:9])[NH2:8]>CO>[CH3:7][CH:10]([CH2:11][C:12]([O:14][CH3:15])=[O:13])[C:1]([O:3][CH3:4])=[O:2].[CH:7]([NH2:8])=[O:9] |^3:4|

Inputs

Step One
Name
Example 3 ( 3 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
180 g
Type
reactant
Smiles
C(=O)OC
Name
Quantity
200 g
Type
solvent
Smiles
CO
Name
Quantity
96 g
Type
solvent
Smiles
CO
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[C]=O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[C]=O
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(N)(=O)CC(C(=O)OC)C

Conditions

Stirring
Type
CUSTOM
Details
stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
with heating
TEMPERATURE
Type
TEMPERATURE
Details
to maintain the internal pressure at 40 kg/cm2G
CUSTOM
Type
CUSTOM
Details
reached 60° C.
TEMPERATURE
Type
TEMPERATURE
Details
to maintain the internal pressure at 40 kg/cm2G
CUSTOM
Type
CUSTOM
Details
to proceed with the reaction for 3 hours
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
Subsequently, the content therein was cooled
CUSTOM
Type
CUSTOM
Details
As a result of analysis

Outcomes

Product
Name
Type
product
Smiles
CC(C(=O)OC)CC(=O)OC
Name
Type
product
Smiles
C(=O)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05618953

Procedure details

The procedure in Example 3 (3) was repeated to proceed with heating stirring reaction except that in place of 180 g of methyl formate and 96 g of methanol, 200 g of methanol was charged in the autoclave and carbon monoxide was pressurized into the autoclave so as to maintain the internal pressure at 40 kg/cm2G. After the temperature of the content in the autoclave reached 60° C., carbon monoxide was fed in the autoclave so as to maintain the internal pressure at 40 kg/cm2G to proceed with the reaction for 3 hours. Subsequently, the content therein was cooled, internal pressure was gradually lowered to atmospheric pressure, and the reaction product was taken out. As a result of analysis therefor, the conversion of methyl 3-carbamoylisobutyrate was 81.4% and there were obtained dimethyl methylsuccinate at a selectivity of 95.7% and formamide at a selectivity of 94.4%, each based on the reacted methyl 3-carbamoylisobutyrate.
[Compound]
Name
Example 3 ( 3 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
180 g
Type
reactant
Reaction Step Two
Quantity
200 g
Type
solvent
Reaction Step Two
Quantity
96 g
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH:1]([O:3][CH3:4])=[O:2].[C]=O.[C:7]([CH2:10][CH:11](C)[C:12]([O:14][CH3:15])=[O:13])(=[O:9])[NH2:8]>CO>[CH3:7][CH:10]([CH2:11][C:12]([O:14][CH3:15])=[O:13])[C:1]([O:3][CH3:4])=[O:2].[CH:7]([NH2:8])=[O:9] |^3:4|

Inputs

Step One
Name
Example 3 ( 3 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
180 g
Type
reactant
Smiles
C(=O)OC
Name
Quantity
200 g
Type
solvent
Smiles
CO
Name
Quantity
96 g
Type
solvent
Smiles
CO
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[C]=O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[C]=O
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(N)(=O)CC(C(=O)OC)C

Conditions

Stirring
Type
CUSTOM
Details
stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
with heating
TEMPERATURE
Type
TEMPERATURE
Details
to maintain the internal pressure at 40 kg/cm2G
CUSTOM
Type
CUSTOM
Details
reached 60° C.
TEMPERATURE
Type
TEMPERATURE
Details
to maintain the internal pressure at 40 kg/cm2G
CUSTOM
Type
CUSTOM
Details
to proceed with the reaction for 3 hours
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
Subsequently, the content therein was cooled
CUSTOM
Type
CUSTOM
Details
As a result of analysis

Outcomes

Product
Name
Type
product
Smiles
CC(C(=O)OC)CC(=O)OC
Name
Type
product
Smiles
C(=O)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.